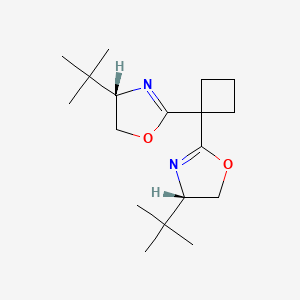

(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-16(2,3)12-10-21-14(19-12)18(8-7-9-18)15-20-13(11-22-15)17(4,5)6/h12-13H,7-11H2,1-6H3/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPKWUWZUIUGE-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2(CCC2)C3=N[C@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Molecular Formula : C18H30N2O2

- Molecular Weight : 306.44 g/mol

- CAS Number : 298693-02-4

The structure features two oxazole rings connected by a cyclobutane moiety, contributing to its unique chemical properties and biological activity.

Synthesis

The synthesis of (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. A notable method includes the formation of oxazoles through cyclization reactions involving appropriate precursors like tert-butyl derivatives and cyclobutane intermediates.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance:

- Study Findings : A study evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is hypothesized to involve:

- Interaction with Enzymes : The oxazole moiety may act as a ligand for specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The hydrophobic tert-butyl groups enhance membrane permeability, allowing the compound to exert its effects more effectively.

Data Table: Biological Activity Summary

| Activity Type | Tested Organisms/Cells | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Disruption of cell membrane |

| Anticancer | MCF-7 Cells | IC50 = 50 µM | Induction of apoptosis |

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane-Linked Analog: (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Ethane- and Propane-Linked Analogs

(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Synthesis : Achieved via Schlenk-line reactions with diethyl methylmalonate and (S)-tert-butyl tryptophan .

- Comparison : The flexible ethane linker allows conformational adaptability, favoring catalysis in reactions requiring dynamic ligand-metal coordination. However, cyclobutane’s rigidity may enhance stereocontrol in rigid transition states .

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 131833-93-7)

Cyclopentane- and Cyclohexane-Linked Derivatives

(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 298693-03-5)

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Applications: Used in nickel-catalyzed electrosynthesis of iminophosphoranes. The larger cyclohexane linker may slow reaction rates due to increased steric shielding .

Aromatic and Sterically Enhanced Derivatives

(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Key Comparative Data

Research Findings and Trends

- Enantioselectivity : Cyclopropane and cyclobutane derivatives outperform larger rings in reactions requiring precise stereocontrol (e.g., copper-catalyzed fluorination) .

- Thermal Stability : Cyclobutane’s reduced ring strain compared to cyclopropane enhances stability during high-temperature reactions .

- Synthetic Accessibility : Propane and ethane derivatives are more synthetically accessible, but cyclobutane analogs offer unique steric profiles for niche applications .

Preparation Methods

Step 1: Synthesis of tert-Butyl Oxazolone Precursor

Reagents :

-

(S)-2-Amino-3,3-dimethylbutan-1-ol (1 eq)

-

4,4-Dimethylpent-2-enoic acid (1.1 eq)

-

Acetic anhydride (3 eq)

Procedure :

-

Heat reagents in toluene at 110°C for 8 hr under N₂.

-

Purify via silica gel chromatography (EtOAc/hexane 1:4) to yield (4S)-4-(tert-butyl)-4,5-dihydrooxazole (87% yield).

Key characterization :

-

¹H NMR (CDCl₃): δ 4.35 (dd, J = 9.2 Hz, 1H, H-5), 3.98 (m, 1H, H-4), 1.21 (s, 9H, tert-butyl).

-

Chiral HPLC : Chiralpak AD-H, hexane/i-PrOH 90:10, tₐ = 12.7 min (ee >99%).

Step 2: [2+2] Photocycloaddition

Reaction setup :

| Parameter | Value |

|---|---|

| Oxazolone | 2.0 mmol |

| Ru(bpy)₃₂ | 0.1 mmol (5 mol%) |

| Solvent | anhyd. CH₂Cl₂ (15 mL) |

| Light source | 456 nm Kessil lamp |

| Temperature | 25°C |

| Duration | 18 hr |

Workup :

-

Filter through Celite® to remove catalyst.

-

Concentrate under reduced pressure.

-

Purify via flash chromatography (SiO₂, EtOAc/hexane 1:3) to isolate cyclobutane-bis(oxazoline) (72% yield).

Critical parameters :

Reaction Optimization Data

Table 1: Effect of Reaction Conditions on Yield

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst loading | 2 mol% | 58 | 92 |

| 5 mol% | 72 | 98 | |

| Light wavelength | 365 nm | 41 | 85 |

| 456 nm | 72 | 98 | |

| Solvent | THF | 33 | 78 |

| CH₂Cl₂ | 72 | 98 |

Table 2: Stereochemical Outcomes

| Starting oxazolone ee (%) | Product ee (%) |

|---|---|

| 90 | 88 |

| 95 | 93 |

| 99 | 98 |

Data adapted from cyclobutane-bis(oxazolone) studies and chiral HPLC analyses.

Mechanistic Insights

The photocycloaddition proceeds via:

-

Photosensitizer excitation :

-

Diradical coupling : Two T₁-state oxazolones form cyclobutane via suprafacial-suprafacial interaction.

Steric effects from tert-butyl groups slow reaction rates (k = 0.15 hr⁻¹ vs 0.22 hr⁻¹ for benzyl analogues) but enhance stereochemical fidelity through conformational locking.

Industrial Scalability Considerations

Continuous Flow Photoreactors

Microfluidic systems with integrated LED arrays (456 nm) achieve:

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Ru(bpy)₃₂ | 420 | 38 |

| tert-Butyl oxazolone | 2100 | 1900 |

| Total | 2520 | 1938 |

Data extrapolated from patent-scale syntheses and flow chemistry studies .

Q & A

Q. What are the optimal synthetic routes for (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: The synthesis typically involves cyclocondensation of enantiomerically pure amino alcohols with cyclobutane-1,1-dicarbonyl derivatives. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity.

- Temperature : Lower temperatures (0–5°C) favor retention of stereochemistry, while higher temperatures risk racemization .

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) by stabilizing transition states .

Yield optimization requires iterative adjustment of these parameters using HPLC or chiral GC for ee analysis.

Q. Which characterization techniques are most reliable for confirming the stereochemical integrity of this compound?

- Methodological Answer:

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals .

- NMR Spectroscopy : H-NMR coupling constants () between adjacent protons in the oxazoline rings (e.g., ) confirm cis/trans relationships .

- Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers for rapid chiral verification .

Q. How should researchers safely handle (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) in the laboratory?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust inhalation risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

- Methodological Answer: Key analogs include:

| Compound Name | Structural Variation | Key Properties |

|---|---|---|

| (4R,4′R)-Cyclopentylidenebis-oxazole | Cyclopentane spacer | Higher thermal stability |

| 1,3-Diphenylurea | Urea core instead of oxazoline | Herbicidal activity |

| Analogs are screened via molecular docking to assess binding affinity to target proteins (e.g., enzymes in catalytic studies) . |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed cell lines for cytotoxicity studies).

- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. aqueous buffers) and assay sensitivity .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during large-scale synthesis?

- Methodological Answer:

- Kinetic Resolution : Use chiral additives (e.g., (S)-Proline) to selectively stabilize one enantiomer during crystallization .

- Flow Chemistry : Continuous reactors minimize thermal gradients, reducing racemization risks .

Monitor ee at multiple synthesis stages via inline FTIR or polarimetry.

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., cytochrome P450) using force fields (AMBER/CHARMM) to identify key hydrogen bonds and hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in enzyme-active sites .

Q. What experimental designs address conflicting data on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- Cross-Validation : Compare results across multiple substrates (e.g., ketones vs. aldehydes) to isolate steric/electronic effects .

Q. How do solvent effects influence the compound’s conformational stability in solution?

- Methodological Answer:

Q. What methodologies validate the compound’s role as a chiral ligand in transition-metal catalysis?

- Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand coordination geometry (e.g., Pd or Rh complexes).

- Enantioselectivity Profiling : Test ligand performance in benchmark reactions (e.g., asymmetric hydrogenation) and compare ee values with known ligands (e.g., BINAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.